Epoxiconazol is a broad-spectrum triazole fungicide, commonly used in agriculture to control various fungal diseases in a variety of crops. [, , , , , , , , , , , , , , , ] It belongs to the Demethylation Inhibitors (DMI) class of fungicides, also known as sterol biosynthesis inhibitors. [] Epoxiconazol's significance in scientific research lies in its effectiveness against a wide array of fungal pathogens, making it a valuable tool for studying fungal disease control and its impact on crop production.
Epoxiconazole is a synthetic fungicide belonging to the triazole class, primarily used in agriculture to control fungal diseases in crops such as cereals, fruits, and vegetables. It acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cellular functions and leading to the death of the pathogen. This compound is particularly valued for its effectiveness against a wide range of fungal pathogens and its relatively low toxicity to non-target organisms.
Epoxiconazole is classified as a systemic fungicide, meaning it can be absorbed and translocated within the plant tissues. It is derived from chemical modifications of triazole compounds, which are known for their antifungal properties. The compound is commercially available in various formulations, including emulsifiable concentrates and wettable powders.
The synthesis of epoxiconazole involves several chemical reactions that typically include the following steps:
Epoxiconazole has a complex molecular structure characterized by a triazole ring and an epoxide group. Its molecular formula is CHClFN, with a molecular weight of approximately 307.74 g/mol.
Epoxiconazole undergoes various chemical reactions during its synthesis. Key reactions include:
The reactions are typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield.
Epoxiconazole exerts its antifungal effects primarily through inhibition of ergosterol biosynthesis, which is critical for maintaining cell membrane integrity in fungi. By blocking the enzyme lanosterol demethylase, it disrupts the normal function and structure of fungal cells.
Studies indicate that epoxiconazole has low volatility and is not expected to pose significant environmental risks when used according to label directions .
Epoxiconazole is primarily used in agriculture as a fungicide for various crops, including:
Additionally, research has shown that epoxiconazole can enhance photosynthesis efficiency and improve grain yield in crops like rice . Its use contributes significantly to sustainable agricultural practices by reducing crop losses due to fungal infections while maintaining ecological balance.
Epoxiconazole emerged from the research laboratories of BASF in Germany, with initial development work completed in 1985. The compound represented a significant advancement in triazole fungicide chemistry through the strategic introduction of fluorine atoms into its molecular structure and the distinctive ethylene oxide moiety. These structural innovations yielded a compound with superior binding affinity for fungal enzymes compared to earlier triazole fungicides [9]. Following extensive development and regulatory review, epoxiconazole was first commercially launched in France in 1993 under the trade name Opus® [9]. Its initial registration targeted major cereal diseases including septoria leaf blotch (Septoria tritici) and rusts (Puccinia species), pathogens responsible for up to 30% yield losses in wheat production globally [1]. The 1993 introduction positioned epoxiconazole as part of a new generation of systemic fungicides that offered both protective and curative actions against economically devastating fungal pathogens.
Epoxiconazole [(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole] possesses a complex molecular architecture with two chiral centers, theoretically yielding four stereoisomers. However, commercial manufacturing produces the racemic mixture of two diastereomeric pairs [10]. Research has revealed significant biological selectivity between these enantiomers. The (2S,3R)-enantiomer demonstrates superior fungicidal activity against key pathogens like Puccinia recondita (protective ED₅₀ 0.80 g ha⁻¹), while the (2R,3S)-enantiomer exhibits greater plant growth regulatory effects (reducing wheat seedling height by 60% compared to the (2S,3R) form) [6]. Physicochemically, epoxiconazole presents as a white to off-white crystalline solid with low water solubility (7.1 mg/L at 20°C) but high solubility in organic solvents including acetone (140,000 mg/L) [10]. Its low volatility (vapor pressure: 3.5 × 10⁻⁴ mPa) and moderate octanol-water partition coefficient (log P: 3.3) contribute to field persistence and systemic distribution within plant tissues [10]. The compound operates primarily through inhibition of C14-demethylase (CYP51) in the ergosterol biosynthesis pathway (FRAC Group 3), disrupting fungal membrane integrity [10] [1].
Table 1: Key Historical Milestones in Epoxiconazole Development
Year | Event | Significance |
---|---|---|
1985 | Initial synthesis by BASF | Novel triazole structure with fluorine atom and ethylene oxide moiety |
1993 | First commercial launch (France) | Marketed as Opus® for cereal disease control |
Mid-1990s | Expansion to soybean, rice, beet crops | Broadened market potential beyond cereals |
2000s | Rise to BASF's #2 fungicide | Commercial peak behind pyraclostrobin |
2006 | US tolerances established | EPA established residues for bananas (0.5 ppm) and coffee (0.05 ppm) |
2010s | EU non-renewal decisions | Withdrawal from European markets beginning 2020 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7